2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetamide is an organic compound characterized by the presence of a chloro-substituted phenoxy group, a methoxypropyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetamide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 3-methoxypropylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetaldehyde or 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetic acid.
Reduction: Formation of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)ethylamine.
Substitution: Formation of 2-(4-azido-2-methylphenoxy)-N-(3-methoxypropyl)acetamide or 2-(4-thio-2-methylphenoxy)-N-(3-methoxypropyl)acetamide.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)acetic acid
- 2-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)acetamide
- 2-(4-chloro-2-methylphenoxy)-N-(3-ethoxypropyl)acetamide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
CAS No. |
5796-67-8 |
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Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-10-8-11(14)4-5-12(10)18-9-13(16)15-6-3-7-17-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,16) |
InChI Key |
KUMLYXNABYSMCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCCOC |
Origin of Product |
United States |
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